molecular formula C15H10N2O4 B5656713 4-(3-acetylphenoxy)-3-nitrobenzonitrile

4-(3-acetylphenoxy)-3-nitrobenzonitrile

Cat. No.: B5656713
M. Wt: 282.25 g/mol
InChI Key: WSVYZNOFFBPXCI-UHFFFAOYSA-N
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Description

4-(3-Acetylphenoxy)-3-nitrobenzonitrile is an organic compound that features both acetyl and nitro functional groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-acetylphenoxy)-3-nitrobenzonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenoxy)-3-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 4-(3-Aminophenoxy)-3-nitrobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(3-Carboxyphenoxy)-3-nitrobenzonitrile.

Scientific Research Applications

4-(3-Acetylphenoxy)-3-nitrobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(3-acetylphenoxy)-3-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The nitro and acetyl groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Acetylphenoxy)-3-nitrobenzonitrile is unique due to the presence of both nitro and acetyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

IUPAC Name

4-(3-acetylphenoxy)-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-10(18)12-3-2-4-13(8-12)21-15-6-5-11(9-16)7-14(15)17(19)20/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVYZNOFFBPXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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